{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, with a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine.
Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho or para to the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Formation of N-oxides or imines.
Reduction: Hydrogenated amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its structural features allow for the exploration of interactions with various biomolecules.
Medicine
Medicinally, this compound is investigated for its potential as a pharmacophore in drug design. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s activity and potency.
Comparison with Similar Compounds
Similar Compounds
- {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- {[5-fluoro-2-(difluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Uniqueness
Compared to similar compounds, {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s performance in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2680530-44-1 |
---|---|
Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
SNVGLOFBYGKHEY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.